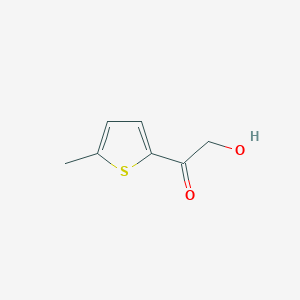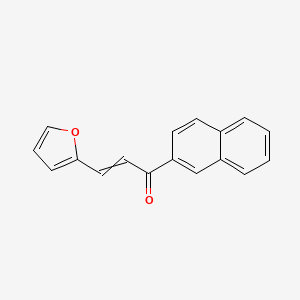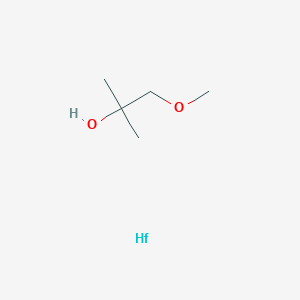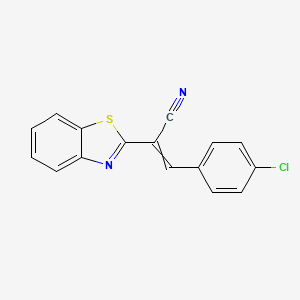
2-Hydroxy-1-(5-methyl-2-thienyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1-(5-methyl-2-thienyl)ethanone is an organic compound with the molecular formula C7H8O2S It is a derivative of thienyl ethanone, characterized by the presence of a hydroxyl group at the second position and a methyl group at the fifth position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxy-1-(5-methyl-2-thienyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophene with acetic anhydride . The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-1-(5-methyl-2-thienyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
2-Hydroxy-1-(5-methyl-2-thienyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-1-(5-methyl-2-thienyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and the thiophene ring play crucial roles in its reactivity and interactions with biological molecules. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors, leading to various biological responses.
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-5-methylacetophenone
- 2-Acetyl-4-methylphenol
- 1-Hydroxy-2-acetyl-4-methylbenzene
Comparison: 2-Hydroxy-1-(5-methyl-2-thienyl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct chemical properties compared to similar compounds with benzene rings. The thiophene ring enhances the compound’s reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H8O2S |
|---|---|
Poids moléculaire |
156.20 g/mol |
Nom IUPAC |
2-hydroxy-1-(5-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H8O2S/c1-5-2-3-7(10-5)6(9)4-8/h2-3,8H,4H2,1H3 |
Clé InChI |
VLULCPPLUBYQMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate](/img/structure/B11725659.png)

![4-[(Tert-butoxy)carbonyl]-1-(2-carboxyethyl)piperazin-1-ium chloride](/img/structure/B11725674.png)
![2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methylideneamino]acetamide](/img/structure/B11725681.png)
![1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B11725687.png)

![2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725703.png)
![3-[(Z)-N-(4-chloroanilino)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B11725705.png)
![3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide](/img/structure/B11725715.png)

